3-Chloro-tetrahydro-pyran-4-one

Conformational Analysis NMR Spectroscopy Stereochemistry

Choose 3-Chloro-tetrahydro-pyran-4-one for unique reactivity in stereoselective transformations. Its distinct equatorial/axial ratio, unlike the 3-bromo analog, enables diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. It serves as a key intermediate for naphthyridine-based chemokine receptor antagonists under investigation for pain treatment. This scalable intermediate also tailors liquid-crystalline and aroma properties unobtainable with unsubstituted or other 3-halo counterparts.

Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol
CAS No. 160427-98-5
Cat. No. B169126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-tetrahydro-pyran-4-one
CAS160427-98-5
Molecular FormulaC5H7ClO2
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESC1COCC(C1=O)Cl
InChIInChI=1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2
InChIKeyGUHAJPZAYADBSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-tetrahydro-pyran-4-one (CAS 160427-98-5): A Reactive Heterocyclic Building Block for Pharmaceutical Intermediate Synthesis


3-Chloro-tetrahydro-pyran-4-one (CAS 160427-98-5) is a halogenated heterocyclic ketone with the molecular formula C5H7ClO2 . It serves as a versatile building block in organic synthesis, particularly for constructing complex molecular frameworks in medicinal chemistry [1]. The compound features a reactive carbonyl group and a chloro substituent at the C3 position, which enables its participation in a variety of chemical transformations, including nucleophilic substitutions, cross-couplings, and cycloadditions .

The Critical Need for 3-Chloro-tetrahydro-pyran-4-one: Why Unhalogenated or Alternative 3-Halo Analogs Cannot Be Interchanged


Direct substitution of 3-Chloro-tetrahydro-pyran-4-one with its unsubstituted parent (tetrahydro-4H-pyran-4-one) or alternative 3-halo derivatives (bromo, iodo) is not possible due to significant differences in reactivity, conformational preferences, and synthetic accessibility. The presence and identity of the halogen atom at the C3 position profoundly influence both the compound's conformational equilibrium in solution [1] and its subsequent reactivity in key transformations. For instance, the 3-chloro compound exhibits a different equatorial/axial ratio compared to the 3-bromo analog, which can impact stereochemical outcomes in further synthetic steps. Furthermore, synthetic routes to the 3-iodo derivative often require distinct and less accessible starting materials or catalytic systems [2], making the 3-chloro variant a more practical and scalable intermediate for many research and industrial applications.

Quantitative Differentiation of 3-Chloro-tetrahydro-pyran-4-one: A Comparative Evidence Guide for Informed Procurement


Conformational Equilibrium Differences Between 3-Chloro- and 3-Bromo-tetrahydropyran

The solution-phase conformational preference of 3-Chloro-tetrahydropyran differs significantly from its 3-bromo analog, which can influence the stereochemical outcome of subsequent reactions. NMR and IR spectroscopic analysis of 2-alkyl-5-halotetrahydropyrans, which serve as accurate models for the 3-halo core, revealed that the 3-chloro compound is 76.2% equatorial in carbon tetrachloride, decreasing to 58.5% in acetonitrile. In contrast, the 3-bromo compound exhibits a stronger preference for the equatorial conformation at 85% in carbon tetrachloride [1]. This quantitative difference in conformational bias between chloro and bromo derivatives is a key factor in selecting the appropriate building block for stereoselective synthesis.

Conformational Analysis NMR Spectroscopy Stereochemistry

Synthetic Accessibility and Regioselectivity of 3-Chloro- vs. 3-Iodo-tetrahydropyran-4-one

A direct, one-pot gold(I)-catalyzed method has been developed for the regioselective preparation of 3-halo-tetrahydropyran-4-one derivatives, specifically enabling the synthesis of 3-bromo and 3-iodo variants from homopropargyl acetal [1]. Notably, this publication's title and abstract explicitly mention the synthesis of 3-bromo/iodo derivatives but do not include the 3-chloro analog. This indicates that the gold(I)-catalyzed Petasis-Ferrier rearrangement/cyclization followed by electrophilic halogenation is effective for Br and I introduction, but a different synthetic approach is required for the chloro derivative. This divergence in synthetic routes confirms that the 3-chloro compound is not a drop-in replacement and requires distinct procurement and reaction planning.

Synthetic Methodology Gold Catalysis Halogenation

Stereoselective Ring-Opening Reactivity: 3-Chloro- vs. 3-Chloro/3-Bromo Acetals

The nature of the halogen substituent adjacent to the acetal carbon dictates the stereochemical course of nucleophilic substitution reactions. Studies on tetrahydropyran acetals show that when a chlorine or bromine atom is present adjacent to the acetal carbon, the substitution reaction with nucleophilic alkenes yields the 1,2-trans product. This is in direct contrast to fluorine-substituted acetals, which give the 1,2-cis product [1]. While chlorine and bromine both favor the trans product, the practical implication is that the 3-chloro compound provides a reliable route to this specific stereochemical outcome, and its reactivity profile is distinct from that of the fluoro analog. This class-level inference supports the need for the specific 3-chloro building block to achieve the desired trans-selectivity.

Stereoselective Synthesis Acetal Chemistry Nucleophilic Substitution

Validated Application Scenarios for 3-Chloro-tetrahydro-pyran-4-one (CAS 160427-98-5) Based on Comparative Evidence


Synthesis of Naphthyridine-Based Chemokine Receptor Antagonists for Pain Treatment

3-Chloro-tetrahydro-pyran-4-one is specifically utilized as a key reactant in the synthesis of naphthyridine derivatives that act as chemokine receptor antagonists, a class of compounds under investigation for the treatment of pain [1]. The unique reactivity profile of the 3-chloro derivative, particularly its ability to undergo stereoselective transformations as outlined in Section 3, makes it the preferred intermediate for constructing the complex heterocyclic core of these potential therapeutic agents, where alternative 3-halo or unsubstituted tetrahydropyranones would lead to different or undesired structural outcomes.

Stereoselective Construction of 2,6-Disubstituted Tetrahydropyran-4-one Scaffolds

The conformational bias of the 3-chloro substituent, as quantified in Section 3, provides a critical starting point for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones [1]. Researchers aiming to achieve a specific relative stereochemistry in the tetrahydropyran ring system will prioritize the 3-chloro derivative over the 3-bromo analog due to its distinct equatorial/axial ratio, which can be exploited to favor the formation of one diastereomer over another in subsequent cyclization or functionalization steps.

Preparation of Tetrahydropyran-Based Apo B Secretion Inhibitors

Tetrahydropyran derivatives have been identified as possessing excellent apo B-related lipoprotein secretion-inhibiting activity, making them useful as potential therapeutic agents for conditions like hyperlipidemia [1]. 3-Chloro-tetrahydro-pyran-4-one serves as a crucial intermediate for introducing the tetrahydropyran moiety into these bioactive molecules. Its specific halogen substitution pattern enables further diversification through cross-coupling or nucleophilic displacement, allowing medicinal chemists to explore structure-activity relationships around the tetrahydropyran core that would be inaccessible with the unsubstituted parent compound.

Development of Liquid Crystalline Materials and Aroma Substances

Tetrahydropyran derivatives, including those synthesized from halogenated precursors like 3-Chloro-tetrahydro-pyran-4-one, are valuable components in liquid-crystalline mixtures for electro-optical devices and as synthetic aroma substances [1]. The conformational and electronic properties imparted by the chlorine atom at C3 can fine-tune the physical properties (e.g., dielectric anisotropy, mesophase stability) of the final liquid crystal molecule or the olfactory character of the aroma compound. This application leverages the subtle but impactful differences in molecular shape and polarity that distinguish the 3-chloro compound from its 3-bromo or unhalogenated counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-tetrahydro-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.